(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
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Overview
Description
JWH 398 2-chloronaphthyl isomer is a synthetic cannabinoid that acts as an agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). This compound is structurally similar to other synthetic cannabinoids and is primarily used in research and forensic applications .
Mechanism of Action
Target of Action
The primary targets of JWH 398 2-chloronaphthyl isomer are the central cannabinoid (CB1) receptor and the peripheral cannabinoid (CB2) receptor . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
JWH 398 2-chloronaphthyl isomer acts as an agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of naturally occurring cannabinoids . It has mild selectivity for CB1 with a Ki of 2.3 nM and 2.8 nM at CB2 .
Biochemical Pathways
Activation of CB1 and CB2 receptors can lead to various downstream effects, including modulation of neurotransmitter release, regulation of pain perception, and influence on immune response .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to have good bioavailability and can be detected in biological samples .
Result of Action
Its agonistic action on cb1 and cb2 receptors suggests it may have analgesic effects and could influence mood and memory .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect its stability and action .
Biochemical Analysis
Biochemical Properties
JWH 398 2-chloronaphthyl isomer acts as an agonist at both the central cannabinoid (CB1) receptor and the peripheral cannabinoid (CB2) receptor . The nature of these interactions is such that it has a mild selectivity for CB1 with a Ki of 2.3 nM and 2.8 nM at CB2 .
Molecular Mechanism
The molecular mechanism of action of JWH 398 2-chloronaphthyl isomer involves its binding interactions with the CB1 and CB2 receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 398 2-chloronaphthyl isomer typically involves the reaction of 2-chloronaphthalene with 1-pentyl-1H-indole-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired isomer. Common reagents used in this synthesis include organic solvents like dichloromethane and catalysts such as trifluoroacetic acid.
Industrial Production Methods
Industrial production of JWH 398 2-chloronaphthyl isomer follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The compound is then purified using techniques such as recrystallization and chromatography to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
JWH 398 2-chloronaphthyl isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine gas or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
JWH 398 2-chloronaphthyl isomer has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, including pain management and anti-inflammatory effects.
Industry: Used in the development of new synthetic cannabinoids and related compounds
Comparison with Similar Compounds
Similar Compounds
JWH 018: Another synthetic cannabinoid with similar receptor affinity but different structural features.
JWH 073: Similar in structure but with variations in the alkyl chain length.
AM-2201: A synthetic cannabinoid with a fluorine atom instead of a chlorine atom.
Uniqueness
JWH 398 2-chloronaphthyl isomer is unique due to its specific structural configuration, which includes a 2-chloronaphthyl group. This structural feature contributes to its distinct binding affinity and pharmacological profile compared to other synthetic cannabinoids .
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Properties
IUPAC Name |
(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20(19-11-6-7-12-22(19)26)24(27)23-18-10-5-4-9-17(18)13-14-21(23)25/h4-7,9-14,16H,2-3,8,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEFOXBSBQBQMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017320 |
Source
|
Record name | (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391054-25-3 |
Source
|
Record name | (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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